FAAH Inhibitory Potency: Comparative IC50 Data vs. N-Benzyl Macamide and Linoleoyl Ethanolamide
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide (3-MBL) is a FAAH inhibitor with an IC50 in the range of 10-17 µM against the human enzyme [1]. This potency is comparable to other active macamides derived from oleic, linoleic, and linolenic acids, but it is significantly more potent than the endogenous FAAH substrate/inhibitor linoleoyl ethanolamide, which exhibits a Ki of 9.0 µM . Notably, the unsubstituted N-benzyl analog, N-benzyloctadeca-9Z,12Z-dienamide, demonstrates a slightly lower IC50 of 7.2 µM, indicating that the 3-methoxy substitution on the benzyl ring results in a modest reduction in potency relative to the unsubstituted benzyl analog [2].
| Evidence Dimension | FAAH inhibition potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 10-17 µM (human FAAH) [1] |
| Comparator Or Baseline | N-benzyloctadeca-9Z,12Z-dienamide: IC50 = 7.2 µM [2]; Linoleoyl ethanolamide: Ki = 9.0 µM |
| Quantified Difference | Target compound is approximately 1.4-2.4 fold less potent than the unsubstituted benzyl analog, but significantly more potent than many other fatty acid amides. |
| Conditions | Human recombinant FAAH enzyme assay (for 3-MBL); human FAAH-dependent AEA hydrolysis (for linoleoyl ethanolamide) |
Why This Matters
The potency difference provides a basis for selecting a compound with potentially more favorable pharmacokinetics or off-target profiles compared to more potent analogs, or choosing a less potent alternative for specific experimental contexts.
- [1] Wu H, Kelley CJ, Pino-Figueroa A, Vu HD, Maher TJ. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. Bioorg Med Chem. 2013 Sep 1;21(17):5188-97. View Source
- [2] Alasmari M, Böhlke M, Kelley CJ, Maher TJ, Pino-Figueroa A. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Mol Neurobiol. 2019 Mar;56(3):1770-1781. (Key takeaway: IC50=7.2 µM for N-benzyloctadeca-9Z,12Z-dienamide). View Source
